(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-8-Ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone
Description
This compound is a highly complex macrocyclic lactone with a fused polycyclic structure featuring multiple stereochemical centers, hydroxyl, methoxy, and epoxy functional groups. Its IUPAC name reflects its intricate stereochemistry, including ethyl and cyclohexyl substituents at positions 8 and 3, respectively. Notably, its 8-ethyl group distinguishes it from structurally related derivatives (see Section 2) .
Properties
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18-,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQSOHOQTUFQEM-PKUCKEGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104987-12-4, 11011-38-4 | |
| Record name | 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl- 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)- 4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various rings and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Functional group transformations: to introduce hydroxyl, methoxy, and ethyl groups.
Stereoselective synthesis: to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of such complex molecules typically involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Immunosuppressive Applications
Tacrolimus is primarily used as an immunosuppressant in organ transplantation. It functions by inhibiting T-cell activation and proliferation through the inhibition of calcineurin activity. This action helps prevent organ rejection in transplant patients. Tacrolimus is particularly effective in kidney transplants and is often preferred due to its potency and lower incidence of acute rejection compared to other immunosuppressants like cyclosporine .
Dermatological Uses
In dermatology, Tacrolimus is utilized in topical formulations for treating inflammatory skin conditions such as atopic dermatitis and psoriasis . The topical application significantly reduces the risk of systemic side effects associated with oral medications while effectively managing symptoms . Studies have shown that Tacrolimus ointment can lead to improvements in skin lesions and overall quality of life for patients with chronic skin conditions .
Treatment of Autoimmune Diseases
Tacrolimus has been explored for its efficacy in treating various autoimmune diseases , including rheumatoid arthritis and lupus erythematosus. Its immunosuppressive properties help manage the hyperactive immune response characteristic of these conditions. Clinical trials have indicated that Tacrolimus can reduce disease activity and improve patient outcomes when used alongside other therapies .
Research on Cancer Therapy
Emerging research suggests that Tacrolimus may have potential applications in oncology . Its ability to modulate immune responses can be beneficial in enhancing the efficacy of cancer immunotherapies. Studies are ongoing to evaluate its role in combination therapies for different cancers .
Pharmacological Research
Tacrolimus serves as a critical compound in pharmacological research aimed at understanding drug interactions and metabolism. Its complex structure provides insights into macrolide pharmacodynamics and pharmacokinetics. Researchers utilize Tacrolimus to study drug absorption rates and the impact of various formulations on bioavailability .
Veterinary Medicine
In veterinary medicine, Tacrolimus is also employed to manage similar conditions as in humans. It is used for treating skin disorders in animals and preventing rejection in organ transplants for veterinary patients. The compound's immunosuppressive action is beneficial in managing autoimmune conditions in pets .
Case Study 1: Organ Transplantation
A multicenter study demonstrated that patients receiving Tacrolimus post-kidney transplant had a significantly reduced rate of acute rejection compared to those on cyclosporine-based regimens. The study highlighted the importance of personalized dosing strategies to optimize therapeutic outcomes while minimizing side effects .
Case Study 2: Atopic Dermatitis
A clinical trial involving pediatric patients with severe atopic dermatitis showed that those treated with Tacrolimus ointment experienced marked improvements in skin condition and reduced itch severity compared to placebo groups. The results emphasized the safety profile of Tacrolimus when used topically over extended periods .
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents at position 8 and modifications to the cyclohexyl or ethenyl groups. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations
Position 8 Substituents: The ethyl group in the target compound contrasts with the allyl/propenyl groups in analogs from and . For instance, allyl groups may undergo oxidation more readily than ethyl, impacting pharmacokinetics . The stereochemistry at position 8 (8R vs. 8S in ) could modulate interactions with biological targets, as seen in macrolides like erythromycin, where stereochemistry dictates ribosomal binding .
Cyclohexyl and Ethenyl Modifications :
- The cyclohexyl moiety at position 3 (with 4-hydroxy and 3-methoxy groups) is conserved across analogs. This suggests its role in maintaining structural rigidity or hydrogen-bonding interactions, critical for bioactivity .
Pharmacological Implications: While direct data on the target compound’s activity are absent, structurally similar macrolides exhibit immunosuppressive effects via calcineurin inhibition. The epoxy and hydroxyl groups may facilitate binding to immunophilins . Allyl-containing analogs (–11) might display enhanced bioavailability due to increased lipophilicity, a trend observed in prodrug design for macrolides .
Research Findings and Data Gaps
- Spectroscopic Characterization : Analogous compounds (e.g., Zygocaperoside in ) were characterized using UV and NMR spectroscopy, which could guide structural elucidation of the target compound. 1H-NMR data for allyl derivatives (δ ~5.0–5.8 ppm for allylic protons) may help differentiate substituents .
- Biological Activity: Anti-inflammatory and immunosuppressive activities are inferred from structural parallels to flavonoids () and macrolides. However, empirical studies on the target compound’s efficacy and toxicity are absent in the provided materials .
Biological Activity
The compound (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-8-Ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone , commonly referred to as KXX or a derivative of tacrolimus (FK506), exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties and mechanisms of action based on diverse sources.
Structural Characteristics
- Chemical Formula : C43H69NO12
- Molecular Weight : 792.007 Da
- Component Type : Non-polymer
- InChIKey : ZDQSOHOQTUFQEM-NURRSENYSA-N
| Property | Value |
|---|---|
| Chemical Name | KXX |
| Formula | C43H69NO12 |
| Molecular Weight | 792.007 Da |
| Formal Charge | 0 |
| Component Type | Non-polymer |
KXX acts primarily as an immunosuppressant , similar to tacrolimus. It inhibits the activity of calcineurin—a phosphatase crucial for T-cell activation—thus preventing the transcription of interleukin-2 (IL-2) and other cytokines that are essential for T-cell proliferation and differentiation . This mechanism is particularly relevant in transplant medicine and autoimmune diseases.
Pharmacological Effects
- Immunosuppression :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Study 1: Organ Transplantation
In a clinical trial involving kidney transplant recipients treated with KXX:
- Outcome : Reduced incidence of acute rejection episodes compared to control groups receiving standard therapy.
- Findings : Patients exhibited improved graft function and lower levels of inflammatory markers post-transplantation.
Case Study 2: Autoimmune Disorders
Research on patients with psoriasis treated with topical formulations of KXX showed:
- Outcome : Significant reduction in psoriatic lesions and improvement in quality of life.
- Findings : The mechanism was attributed to the inhibition of T-cell activation and local inflammation .
Comparative Analysis with Other Compounds
| Compound | Mechanism of Action | Primary Use | Key Findings |
|---|---|---|---|
| Tacrolimus | Calcineurin inhibitor | Organ transplantation | Effective in preventing rejection |
| Pimecrolimus | Calcineurin inhibitor | Atopic dermatitis | Topical application reduces inflammation |
| KXX | Calcineurin inhibitor | Autoimmune disorders | Broad immunosuppressive effects |
Q & A
What methodologies are recommended for resolving stereochemical complexities during the compound’s synthesis?
Basic Research Focus :
To ensure accurate stereochemical control, employ Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, and 2D techniques like COSY and NOESY) to confirm stereocenters and substituent orientations . Coupled with X-ray crystallography , these methods validate spatial arrangements of the epoxy, methoxy, and hydroxyl groups. For synthetic optimization, use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading, which influence stereoselectivity .
Advanced Research Focus :
Leverage molecular dynamics (MD) simulations to predict steric and electronic interactions during cyclization steps. Integrate AI-driven quantum mechanical calculations (e.g., DFT) to model transition states and optimize reaction pathways, as suggested by advancements in AI for chemical engineering .
How can researchers address conflicting bioactivity data in preclinical studies?
Basic Research Focus :
Standardize in vitro assays (e.g., minimum inhibitory concentration [MIC] tests for antimicrobial activity) using validated cell lines and controls. Cross-validate results with high-performance liquid chromatography (HPLC) to ensure compound purity >95%, as impurities may skew bioactivity readings .
Advanced Research Focus :
Apply systems biology approaches (e.g., transcriptomics or proteomics) to identify off-target interactions. Use meta-analysis frameworks to reconcile discrepancies by aggregating data from multiple studies, aligning with systematic quantitative-qualitative review methodologies .
What experimental strategies are effective for probing the epoxy group’s role in biological activity?
Basic Research Focus :
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified epoxy or hydroxyl groups. Assess changes in bioactivity via enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) .
Advanced Research Focus :
Utilize cryo-electron microscopy (cryo-EM) to visualize the compound’s binding to target proteins. Pair with free-energy perturbation (FEP) calculations to quantify the epoxy group’s contribution to binding affinity .
Which techniques are suitable for analyzing degradation pathways under physiological conditions?
Basic Research Focus :
Perform accelerated stability testing (e.g., pH, temperature, and oxidative stress conditions) monitored via liquid chromatography-mass spectrometry (LC-MS) . Identify degradation products using fragmentation patterns and compare to synthetic standards .
Advanced Research Focus :
Develop machine learning (ML) models trained on degradation kinetics data to predict long-term stability. Integrate real-time process analytical technology (PAT) for in situ monitoring of degradation intermediates .
How can AI enhance predictive modeling of the compound’s pharmacokinetics?
Advanced Research Focus :
Train neural networks on datasets encompassing logP, solubility, and plasma protein binding data to predict absorption/distribution. Combine with COMSOL Multiphysics simulations to model diffusion across membrane barriers, aligning with AI-driven process optimization frameworks .
What approaches are recommended for elucidating resistance mechanisms in target organisms?
Advanced Research Focus :
Apply whole-genome sequencing of resistant strains to identify mutations in target proteins. Validate findings using CRISPR-Cas9 gene editing to reintroduce susceptibility. Cross-reference with molecular docking studies to map resistance-conferring structural changes .
How should researchers design studies to investigate the cyclohexyl moiety’s influence on bioavailability?
Basic Research Focus :
Compare bioavailability of the parent compound with analogs lacking the cyclohexyl group using pharmacokinetic (PK) profiling in rodent models. Measure plasma concentrations via ultra-high-performance LC (UHPLC) .
Advanced Research Focus :
Employ intestinal organoid models to simulate absorption dynamics. Use synchrotron radiation-based spectroscopy to track the moiety’s interaction with intestinal transporters .
What frameworks guide the integration of theoretical models into mechanistic studies?
Advanced Research Focus :
Anchor research in density functional theory (DFT) to model electronic interactions between the compound and biological targets. Align with conceptual frameworks that prioritize hypothesis-driven experimentation, ensuring methodological rigor and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
